Coenzyme Q9

Catalog No.
S620235
CAS No.
303-97-9
M.F
C54H82O4
M. Wt
795.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme Q9

CAS Number

303-97-9

Product Name

Coenzyme Q9

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C54H82O4

Molecular Weight

795.2 g/mol

InChI

InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+

InChI Key

UUGXJSBPSRROMU-WJNLUYJISA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

2,5-cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-6-((2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaen-1-yl)-, coenzyme Q9, CoQ9, ubiquinone 9, ubiquinone 9, (Z,Z,Z,Z,Z,E,E,E)-isomer, ubiquinone Q-9, ubiquinone-9

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Cardioprotective Effects:

  • Studies have explored the potential of CoQ9 in protecting the heart from damage. Research using isolated rat hearts demonstrated that CoQ9, either directly or after conversion to CoQ10, could reduce the size of myocardial infarcts (dead heart tissue) and improve left ventricular function after simulated ischemia-reperfusion injury (reduced blood flow followed by restoration) PubMed: .

Antioxidant Activity:

  • CoQ9 possesses antioxidant properties, meaning it can neutralize harmful molecules called free radicals that can damage cells. While research is ongoing, a study compared the antioxidant capabilities of CoQ9 and CoQ10 in isolated rat and guinea pig liver cells. The results suggested that both CoQ9 and CoQ10 exhibited significant antioxidant activity, potentially offering protection against oxidative stress PubMed: .

Biosynthesis and Metabolism:

  • Understanding the production and breakdown of CoQ9 within the body is crucial for further research. Studies have investigated the biosynthesis of CoQ9 in various tissues, including the heart and liver, across different age groups PubMed: .

Additional Areas of Interest:

  • While research is still in its early stages, CoQ9 has been identified in various organisms, including bacteria and plants. This indicates its potential presence in the food chain and suggests possibilities for further exploration in different scientific fields PubChem: .

Coenzyme Q9, also known as ubiquinone Q9, is a naturally occurring compound with the chemical formula C₅₄H₈₂O₄. It is a member of the coenzyme Q family, which plays a crucial role in the electron transport chain within mitochondria. Coenzyme Q9 features a long polyisoprenoid tail that enhances its hydrophobic properties, allowing it to integrate effectively into mitochondrial membranes. This unique structure is capped by a quinone head group that participates in redox reactions essential for cellular energy production and metabolic processes .

CoQ9, like other ubiquinones, plays a crucial role in the mitochondrial electron transport chain, a series of reactions responsible for cellular energy production (ATP) []. It acts as an electron carrier, transferring electrons between complexes within the chain []. Additionally, CoQ9 exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals [].

Case Study

Mutations in the COQ9 gene, which encodes a protein involved in CoQ10 biosynthesis, have been linked to autosomal-recessive neonatal-onset primary CoQ10 deficiency, a severe mitochondrial disease []. This highlights the importance of CoQ9 potentially in CoQ10 synthesis and function.

There is limited information on the specific safety profile of CoQ9. However, based on available data on CoQ10, it's generally considered safe for consumption at recommended doses []. More research is needed to determine the potential side effects or interactions of CoQ9 supplementation.

Please note:

  • The information provided is based on current scientific research and may be subject to change as new discoveries are made.
  • CoQ9 products available commercially are often intended for research purposes only and should not be used for self-treatment without consulting a healthcare professional.

Coenzyme Q9 undergoes various redox reactions, functioning primarily as an electron carrier in the mitochondrial electron transport chain. It can exist in both oxidized (ubiquinone) and reduced (ubiquinol) forms. The interconversion between these states is vital for ATP synthesis during oxidative phosphorylation. In the electron transport chain, coenzyme Q9 accepts electrons from complexes I and II and transfers them to complex III, facilitating the proton gradient necessary for ATP generation .

Coenzyme Q9 is integral to mitochondrial function, contributing to ATP production through oxidative phosphorylation. Its biological activities extend beyond energy metabolism; it also acts as an antioxidant, protecting cells from oxidative stress by neutralizing free radicals. Additionally, coenzyme Q9 has been implicated in regulating mitochondrial permeability and supporting various cellular functions such as fatty acid oxidation and uridine biosynthesis .

The biosynthesis of coenzyme Q9 involves multiple enzymatic steps, primarily occurring in the mitochondria. Key enzymes in this pathway include those encoded by the COQ gene family. The process begins with the condensation of 4-hydroxybenzoate with isoprenoid units to form the polyisoprenoid tail, followed by several modifications leading to the formation of coenzyme Q9. Research indicates that the synthesis rates can vary significantly across different tissues .

Coenzyme Q9 has several applications in health and medicine:

  • Nutritional Supplement: It is often marketed as a dietary supplement to support cardiovascular health and enhance energy levels.
  • Antioxidant Therapy: Due to its antioxidant properties, coenzyme Q9 may be used in therapies aimed at reducing oxidative damage in various diseases.
  • Research Tool: It serves as a model compound for studying mitochondrial function and redox biology .

Studies have shown that coenzyme Q9 interacts with various proteins involved in mitochondrial function. These interactions are crucial for maintaining efficient electron transport and ATP synthesis. Additionally, research has explored its role in modulating mitochondrial dynamics and apoptosis pathways, highlighting its significance in cellular health and disease states .

Coenzyme Q9 shares structural and functional similarities with other members of the coenzyme Q family, notably coenzyme Q10 and coenzyme Q6. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Coenzyme Q6C₄₈H₆₈O₄Shorter isoprenoid tail; less hydrophobic
Coenzyme Q10C₅₃H₈₀O₄Most studied; higher prevalence in human tissues
Coenzyme Q9C₅₄H₈₂O₄Intermediate length tail; specific role in certain tissues

Coenzyme Q9's unique length of the polyisoprenoid tail differentiates it from its counterparts, affecting its solubility and interaction within biological membranes .

Physical Description

Solid

XLogP3

17.6

Hydrogen Bond Acceptor Count

4

Exact Mass

794.62131109 g/mol

Monoisotopic Mass

794.62131109 g/mol

Heavy Atom Count

58

Appearance

Assay:≥95%A crystalline solid

UNII

MGW7TYF2DQ

MeSH Pharmacological Classification

Antioxidants

Other CAS

303-97-9

Wikipedia

Coenzyme q9

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Ubiquinones [PR0201]

Dates

Modify: 2023-09-19

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